molecular formula C13H8BrNS B6146193 3-[(3-bromophenyl)sulfanyl]benzonitrile CAS No. 1880459-23-3

3-[(3-bromophenyl)sulfanyl]benzonitrile

Cat. No.: B6146193
CAS No.: 1880459-23-3
M. Wt: 290.2
InChI Key:
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Description

3-[(3-Bromophenyl)sulfanyl]benzonitrile is an organic compound that features a bromophenyl group attached to a benzonitrile moiety via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-bromophenyl)sulfanyl]benzonitrile typically involves the reaction of 3-bromothiophenol with benzonitrile under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 3-bromothiophenol reacts with benzonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromophenyl)sulfanyl]benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alkoxides), bases (e.g., potassium carbonate), solvents (e.g., DMF).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

Scientific Research Applications

3-[(3-Bromophenyl)sulfanyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-bromophenyl)sulfanyl]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfanyl and nitrile groups can play crucial roles in binding to target sites, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-[(3-bromophenyl)sulfanyl]benzonitrile: Similar structure with an additional bromine atom.

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a sulfonamide group instead of a nitrile group.

Uniqueness

3-[(3-Bromophenyl)sulfanyl]benzonitrile is unique due to its specific combination of bromophenyl, sulfanyl, and benzonitrile groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

1880459-23-3

Molecular Formula

C13H8BrNS

Molecular Weight

290.2

Purity

95

Origin of Product

United States

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